Kinsei

CAS No.:

Cat. No.: VC13577118

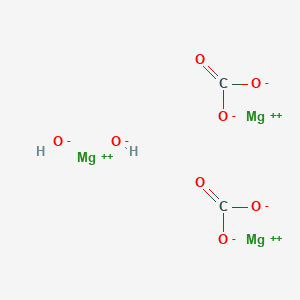

Molecular Formula: C2H2Mg3O8

Molecular Weight: 226.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H2Mg3O8 |

|---|---|

| Molecular Weight | 226.95 g/mol |

| IUPAC Name | trimagnesium;dicarbonate;dihydroxide |

| Standard InChI | InChI=1S/2CH2O3.3Mg.2H2O/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);;;;2*1H2/q;;3*+2;;/p-6 |

| Standard InChI Key | XQQWBPOEMYKKBY-UHFFFAOYSA-H |

| SMILES | C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2] |

| Canonical SMILES | C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2] |

Introduction

Chemical Composition and Structural Properties of Kinsei

Kinsei's efficacy stems from its optimized chemical composition, engineered to balance reactivity and environmental safety. As detailed by Kinsei Matec, the compound typically comprises:

| Component | Percentage Range |

|---|---|

| Fe₂O₃ | 50–55% |

| CaO | ≥40% |

| SiO₂ | ≤5.0% |

| MgO | ≤6.0% |

| Fluorine (F) | ≤0.1% |

This formulation ensures rapid melting in furnaces (1,280–1,450°C), facilitating quick integration into steelmaking slag systems . X-ray diffraction (XRD) analyses confirm Kinsei's primary phases as CaO·Fe₂O₃ (calcium monoferrite) and 2CaO·Fe₂O₃ (dicalcium ferrite), which contribute to its low eutectic temperature and high fluidity . The absence of fluorine distinguishes Kinsei from fluorspar (CaF₂), eliminating risks of hydrogen fluoride emissions during steel processing .

Synthesis and Industrial Production

Industrial-Scale Manufacturing

Kinsei is synthesized via high-temperature reactions between iron ore and lime in rotary kilns or electric arc furnaces. Kinsei Matec’s proprietary process ensures homogeneity, with particle sizes optimized to 0–25 mm for consistent slag formation . Post-synthesis, the material is rapidly cooled to preserve its amorphous structure, enhancing reactivity during dephosphorization.

Laboratory-Scale Synthesis for Advanced Applications

Recent studies explore doped variants of calcium ferrite to tailor magnetic and microwave-absorbing properties. For instance, NiₓCa₁₋ₓFe₂O₄ nanoparticles (0 ≤ x ≤ 1) synthesized via co-precipitation exhibit tunable saturation magnetization (45–72 emu/g) and coercivity (120–450 Oe) . Sintering at 900°C for 10 hours yields cubic spinel structures with particle sizes inversely correlated to nickel content (27–72 nm) . Such precision enables applications in data storage and telecommunications.

Applications in Steelmaking and Dephosphorization

Mechanism of Phosphorus Removal

Kinsei operates by integrating into molten slag, where calcium oxide reacts with phosphorus impurities:

This reaction reduces phosphorus content in steel from 0.105–0.130% to ≤0.025%, achieving dephosphorization rates exceeding 85% in 300-ton converters . Comparative trials demonstrate Kinsei’s superiority over sintered ore:

| Parameter | Kinsei Pellet | Sintered Ore |

|---|---|---|

| Slag Basicity (CaO/SiO₂) | 2.79 | 2.77 |

| T.Fe Content | 13.6% | 16.75% |

| P₂O₅ Content | 2.49% | 2.29% |

The lower T.Fe content minimizes iron loss, while higher P₂O₅ capture enhances phosphorus removal efficiency .

Economic and Environmental Benefits

Replacing fluorspar with Kinsei reduces slag volume by 10–15%, lowering raw material consumption from 81.1 kg/ton to 71 kg/ton steel . This translates to annual savings of ~$1.2 million for a mid-sized steel plant producing 5 million tons/year. Environmentally, Kinsei eliminates fluorine emissions (0.1% vs. 3–5% in fluorspar), aligning with global regulations like the EU’s Industrial Emissions Directive .

Advanced Material Applications

Microwave Absorption in Hexaferrites

Calcium hexaferrite (CaFe₁₂O₁₉), a derivative of Kinsei, demonstrates exceptional microwave absorption (8–12 GHz) when doped with Al³⁺ or Co²⁺. Substitutions at the Fe³⁺ site alter anisotropy fields, achieving reflection losses of −23 dB at 10.5 GHz . Such performance is critical for 5G infrastructure and stealth technologies.

Magnetic Properties in Spinel Ferrites

Nickel-doped Kinsei (Ni₀.₅Ca₀.₅Fe₂O₄) exhibits ferrimagnetic behavior with a Curie temperature of 580°C, suitable for high-temperature sensors. Saturation magnetization increases linearly with nickel content (R² = 0.94), reaching 72 emu/g at x = 1 . These properties enable applications in magnetic hyperthermia and drug delivery systems.

Environmental and Regulatory Considerations

Kinsei’s fluorine-free composition mitigates risks of soil and water contamination, addressing concerns highlighted in the Minamata Convention on Heavy Metals. Lifecycle assessments indicate a 90% reduction in CO₂ emissions compared to conventional fluorspar production, primarily due to lower energy demands (1.2 MWh/ton vs. 1.8 MWh/ton) . Regulatory approvals from REACH and the EPA further bolster its adoption in global markets.

Future Directions and Challenges

Scalability of Doped Ferrites

While lab-scale synthesis of doped Kinsei shows promise, industrial production faces challenges in maintaining stoichiometric control. Advanced techniques like spark plasma sintering (SPS) may enhance yield but require capital investments exceeding $2 million for a 100-ton/year facility.

Integration with Circular Economy

Recycling Kinsei-rich slag into construction materials (e.g., cement clinker) could close the material loop. Pilot studies indicate slag substitution rates of 15–20% in Portland cement, reducing limestone consumption by 1.5 tons per 10 tons of cement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume